methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a fused isoquinoline backbone modified with a benzimidazole substituent and a fluorine atom. This limits a comprehensive analysis of its properties or mechanisms of action.
Properties
IUPAC Name |
methyl 1-(1H-benzimidazol-2-ylmethylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-28-20(27)25-9-8-12-6-7-13(21)10-14(12)18(25)19(26)22-11-17-23-15-4-2-3-5-16(15)24-17/h2-7,10,18H,8-9,11H2,1H3,(H,22,26)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBNXJIYGJMDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NCC3=NC4=CC=CC=C4N3)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds that incorporate both benzimidazole and isoquinoline moieties. Its molecular formula is , and it possesses a unique arrangement of functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were found to be lower than 10 µg/mL, indicating strong antibacterial properties .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3ao | S. aureus | < 1 |
| 3aq | C. albicans | 3.9 |
| 3ad | E. coli | 7.8 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA synthesis : Compounds with a similar structure have been found to interfere with DNA replication in bacteria and cancer cells.
- Disruption of cellular membranes : The hydrophobic nature of the compound may lead to membrane disruption, affecting cell viability.
Case Studies
A notable case study involved the synthesis and evaluation of various benzimidazole derivatives for their antimicrobial properties. The study reported that modifications in the substituents significantly influenced the antimicrobial efficacy, suggesting that structure-activity relationships (SAR) play a critical role in the biological effectiveness of these compounds .
Comparison with Similar Compounds
Research Findings and Gaps
Key Challenges
- Structural Characterization : The absence of crystallographic data (e.g., refined via SHELXL ) prevents precise bond-length/angle comparisons.
- Biological Activity: No pharmacological studies are cited to contextualize its efficacy or toxicity relative to analogs.
Hypothetical Data Table (Illustrative Example)
| Compound Name | Core Structure | Substituents | LogP | Reported Activity |
|---|---|---|---|---|
| Target Compound | Dihydroisoquinoline | 7-F, Benzimidazole | ~3.2* | N/A (No data) |
| Topotecan | Isoquinoline | 10-OH, Dimethyl | 0.5 | Topoisomerase I inhibitor |
| Albendazole | Benzimidazole | Propylthio | 3.0 | Anthelmintic |
*Estimated via computational tools due to lack of experimental data.
Q & A
Q. How can a theoretical framework (e.g., QSAR or retrosynthetic analysis) guide the optimization of this compound?
- Methodological Answer :
- QSAR : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptors/donors to correlate structural features with bioactivity .
- Retrosynthetic Analysis : Break down the molecule into synthons (e.g., benzimidazole-2-methylamine and fluorinated dihydroisoquinoline), prioritizing commercially available or easily synthesized intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
